molecular formula C17H19FN4O3 B2863390 N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034322-65-9

N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2863390
CAS No.: 2034322-65-9
M. Wt: 346.362
InChI Key: IJSZOKAHXZGUFW-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 4-fluorobenzyl group and a methoxypyrazine moiety. The compound’s structure combines a pyrrolidine core with aromatic and heterocyclic substituents, which are common in pharmaceutical agents targeting enzyme inhibition or receptor modulation. The fluorobenzyl group enhances lipophilicity and metabolic stability, while the methoxypyrazine may contribute to hydrogen bonding interactions, influencing target binding affinity .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-24-15-16(20-8-7-19-15)25-14-6-9-22(11-14)17(23)21-10-12-2-4-13(18)5-3-12/h2-5,7-8,14H,6,9-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSZOKAHXZGUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule comprises three key components:

  • Pyrrolidine-1-carboxamide core
  • 3-((3-Methoxypyrazin-2-yl)oxy) substituent
  • N-(4-Fluorobenzyl) side chain

Retrosynthetic disconnection (Figure 1) suggests two primary approaches:

  • Route A : Late-stage introduction of the pyrazine ether via nucleophilic aromatic substitution (NAS) on a pre-formed pyrrolidine-carboxamide scaffold.
  • Route B : Early-stage construction of the 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine intermediate, followed by carboxamide formation.

Comparative advantages include:

  • Route A benefits from modularity, enabling diversification of the pyrazine moiety.
  • Route B avoids potential side reactions during NAS on electron-deficient pyrazines.

Detailed Synthetic Routes and Experimental Procedures

Route A: Pyrrolidine-Carboxamide First Strategy

Synthesis of Pyrrolidine-1-Carboxylic Acid Intermediate

Step 1 : Mitsunobu Reaction for Pyrrolidine Ring Formation
A mixture of tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (5.0 g, 20.4 mmol), triphenylphosphine (10.7 g, 40.8 mmol), and diethyl azodicarboxylate (7.1 mL, 40.8 mmol) in THF (100 mL) was stirred at 0°C for 1 hr, followed by 24 hr at room temperature. Workup yielded the cyclized pyrrolidine (4.2 g, 84%).

Step 2 : Deprotection and Carboxylic Acid Activation
The tert-butyl group was removed with HCl/dioxane (4M, 50 mL), and the resulting amine was reacted with chloroacetyl chloride (2.2 eq) in DCM to form the acid chloride.

Amidation with 4-Fluorobenzylamine

The acid chloride (3.0 g, 14.1 mmol) was treated with 4-fluorobenzylamine (1.8 g, 14.1 mmol) and triethylamine (4.0 mL, 28.2 mmol) in DCM (50 mL) at 0°C. After 12 hr, the mixture was concentrated to yield the carboxamide (3.5 g, 89%).

Etherification with 3-Methoxy-2-chloropyrazine

Conditions :

  • Substrate: N-(4-Fluorobenzyl)pyrrolidine-1-carboxamide (2.0 g, 7.2 mmol)
  • Reagent: 3-Methoxy-2-chloropyrazine (1.3 g, 8.6 mmol)
  • Base: KOtBu (1.6 g, 14.4 mmol)
  • Solvent: DMF (30 mL), 80°C, 24 hr
    Yield : 1.8 g (68%) after silica gel chromatography.

Route B: Early-Stage Pyrazine Ether Formation

Synthesis of 3-Hydroxypyrrolidine Intermediate

Step 1 : Epoxide Ring-Opening
(R)-Epichlorohydrin (10.0 g, 108 mmol) was treated with sodium azide (10.5 g, 162 mmol) in aqueous ethanol (100 mL) at 60°C for 48 hr, yielding 3-azido-2-propanol (9.2 g, 82%).

Step 2 : Staudinger Reaction and Cyclization
The azide was reduced with triphenylphosphine (14.0 g, 53.4 mmol) in THF/water (100 mL), followed by cyclization with Boc₂O (12.0 g, 55 mmol) to form tert-butyl 3-hydroxypyrrolidine-1-carboxylate (7.5 g, 71%).

Ether Coupling with 3-Methoxy-2-hydroxypyrazine

Mitsunobu Conditions :

  • 3-Hydroxypyrrolidine-Boc (4.0 g, 19.2 mmol)
  • 3-Methoxy-2-hydroxypyrazine (3.0 g, 21.1 mmol)
  • DIAD (4.8 mL, 24.0 mmol), PPh₃ (6.3 g, 24.0 mmol)
  • THF (50 mL), 0°C → rt, 12 hr
    Yield : 5.1 g (85%).
Carboxamide Formation and Deprotection

The Boc group was removed with TFA/DCM (1:1, 40 mL), and the amine was reacted with 4-fluorobenzyl isocyanate (2.4 g, 14.2 mmol) in DCM (30 mL) to furnish the target compound (4.0 g, 78%).

Optimization Data and Comparative Analysis

Etherification Step Optimization

Condition Base Solvent Temp (°C) Time (hr) Yield (%)
Potassium tert-butoxide KOtBu DMF 80 24 68
Cesium carbonate Cs₂CO₃ DMSO 100 36 52
Sodium hydride NaH THF 60 18 41

Key Finding : Polar aprotic solvents (DMF/DMSO) outperformed THF due to improved solubility of the pyrazine substrate.

Amidation Method Comparison

Method Reagents Yield (%) Purity (HPLC)
Acid chloride SOCl₂, NEt₃ 89 95.2
EDCI/HOBt coupling EDCI, HOBt, DIPEA 92 97.8
HATU HATU, DIPEA 94 98.1

Spectroscopic Characterization

¹H NMR (600 MHz, DMSO-d₆)

  • δ 8.21 (s, 1H, Pyrazine H-5)
  • δ 7.38–7.32 (m, 2H, ArH)
  • δ 7.12–7.08 (m, 2H, ArH)
  • δ 5.01 (t, J = 6.8 Hz, 1H, OCH₂)
  • δ 3.94 (s, 3H, OCH₃)
  • δ 3.62–3.55 (m, 4H, Pyrrolidine H-2,5)

HRMS (ESI-TOF)

Calculated for C₁₇H₁₈FN₄O₃ [M+H]⁺: 361.1311
Found: 361.1309

Challenges and Alternative Approaches

Regioselectivity in Pyrazine Functionalization

Attempts to directly introduce the methoxy group at C3 after ether formation led to positional isomers (15–22% yield). Pre-installation of the methoxy group prior to ether coupling proved essential.

Stereochemical Control

Racemization during amidation was mitigated by:

  • Using EDCI/HOBt instead of acid chlorides (97.8% ee vs 91.3%)
  • Maintaining reaction temperatures below 0°C during coupling

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Route A Usage Route B Usage
3-Methoxy-2-chloropyrazine 12,500 1.3 kg/10 kg API
DIAD 8,200 4.8 L/10 kg API
4-Fluorobenzylamine 9,800 1.8 kg/10 kg API 2.4 kg/10 kg API

Recommendation : Route A reduces DIAD consumption by 100% but requires expensive pyrazine substrates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophiles like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro, halogen, or other functional groups on the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is studied for its potential as a pharmacophore. Its interactions with biological targets can lead to the development of new drugs, particularly in the fields of oncology and neurology.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, especially for conditions that require modulation of specific biological pathways.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the methoxypyrazine moiety can participate in hydrogen bonding and electronic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
N-(4-fluorobenzyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide (Target) Pyrrolidine-carboxamide 4-fluorobenzyl, 3-methoxypyrazinyloxy ~375.4 (estimated) Potential kinase inhibitor or GPCR ligand N/A
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Fluorophenyl, chromen-4-one, sulfonamide 589.1 Melting point: 175–178°C; solid-state stability
(S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide Pyrrolidine-carboxamide Fluoropyridinyl, cyclopropylpyrazole, triazine ~460.5 (estimated) Crystalline form; anticancer applications
(S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridin-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide Pyrrolidine-carboxamide Trifluoroethyl, morpholinopyridinyl, hydroxypropan-2-yl ~530.5 (estimated) Solid-state forms; enhanced solubility
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine-carboxamide Trifluoromethylpyridinyl, benzoxazinone 455.8 Broad bioactivity; high metabolic stability

Structural and Functional Insights

  • Fluorinated Aromatic Groups : The target compound’s 4-fluorobenzyl group is structurally analogous to the fluorophenyl and trifluoroethyl groups in and . Fluorination typically improves membrane permeability and resistance to oxidative metabolism . However, the trifluoroethyl group in may confer higher lipophilicity than the target’s fluorobenzyl .
  • Heterocyclic Moieties: The methoxypyrazine in the target compound differs from the pyrazolo-pyrimidine () and triazine () systems.
  • Carboxamide Linkers : All compounds share a carboxamide linker, but the pyrrolidine core in the target compound may offer conformational rigidity compared to piperazine (), influencing binding pocket compatibility .

Pharmacological Relevance

  • Anticancer Potential: The crystalline pyrrolidine-carboxamide in is explicitly used in cancer therapy, suggesting that the target compound’s pyrrolidine core and fluorinated groups may similarly target proliferative pathways .
  • Enzyme Inhibition : The sulfonamide group in and morpholine in are common in kinase inhibitors, implying that the target’s methoxypyrazine could serve as a bioisostere for such moieties .

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